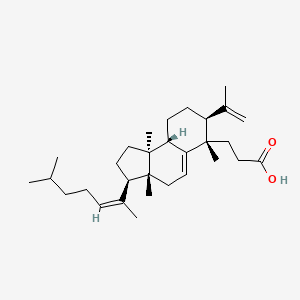

KadsuracoccinicacidB

描述

Kadsuracoccinic Acid B is a 3,4-seco-lanostane triterpenoid isolated from the medicinal plant Kadsura coccinea (Lem.) A.C. Sm. (Schisandraceae), traditionally used in Chinese medicine for its anti-inflammatory and antitumor properties . Structurally, it belongs to a unique subclass of lanostane derivatives characterized by a 3,4-seco cleavage (ring-A opening) and a 17(20)-ene functional group, which distinguishes it from other triterpenoids . Its molecular weight is approximately 468.67 g/mol, as inferred from related analogs like Kadsuracoccinic Acid A (468.668 g/mol) . The compound has demonstrated significant cytotoxic activity against colorectal (HCT-15) and oral epithelial (KB-3-1) cancer cell lines, with IC50 values ranging from 17.2 to 25.4 µM .

属性

分子式 |

C30H48O2 |

|---|---|

分子量 |

440.7 g/mol |

IUPAC 名称 |

3-[(3R,3aR,6S,7S,9aS,9bS)-3a,6,9b-trimethyl-3-[(Z)-6-methylhept-2-en-2-yl]-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |

InChI |

InChI=1S/C30H48O2/c1-20(2)10-9-11-22(5)24-14-18-30(8)26-13-12-23(21(3)4)28(6,17-16-27(31)32)25(26)15-19-29(24,30)7/h11,15,20,23-24,26H,3,9-10,12-14,16-19H2,1-2,4-8H3,(H,31,32)/b22-11-/t23-,24+,26+,28-,29+,30-/m0/s1 |

InChI 键 |

NUJQBRDVEPPTHP-YZSMEZCWSA-N |

手性 SMILES |

CC(C)CC/C=C(/C)\[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C |

规范 SMILES |

CC(C)CCC=C(C)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

KadsuracoccinicacidB can be isolated from the rhizome of Kadsura coccinea using an 80% acetone extract . The extract is then fractionated using ethyl acetate (EtOAc) to isolate the compound . The structures of kadsuracoccinic acids, including KadsuracoccinicacidB, are elucidated by analysis of their 2D-NMR spectroscopic data .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for KadsuracoccinicacidB. The compound is primarily obtained through extraction and isolation from natural sources, specifically the Kadsura coccinea plant .

化学反应分析

Types of Reactions

KadsuracoccinicacidB undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the reactions involving KadsuracoccinicacidB include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products .

Major Products Formed

The major products formed from the reactions of KadsuracoccinicacidB include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .

科学研究应用

KadsuracoccinicacidB has several scientific research applications, including:

作用机制

The mechanism of action of KadsuracoccinicacidB involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating specific enzymes and receptors involved in inflammatory and immune responses . Further research is needed to fully elucidate the detailed mechanisms and pathways involved .

相似化合物的比较

Structural and Functional Comparison with Related Compounds

Key Structural Features

Kadsuracoccinic Acid B shares the 3,4-seco-lanostane skeleton with its analogs (A and C) but differs in substituent groups. The 17(20)-ene moiety is a hallmark of this subclass, conferring distinct bioactivity compared to non-seco or lactone-containing triterpenoids . Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Bioactive Comparison of Kadsuracoccinic Acid B with Analogous Triterpenoids

Functional Differentiation

Unique 17(20)-ene Functional Group

The presence of a 17(20)-ene group in Kadsuracoccinic Acid B and its analogs (A and C) is critical for bioactivity.

Role of Substituents at C-17

- Kadsuracoccinic Acid B : The C-17 side chain likely enhances cytotoxicity by improving membrane permeability or target binding .

- Seco-coccinic Acid A : A hydroxyl group at C-17 contributes to antiproliferative effects, but the lack of a double bond reduces potency compared to Kadsuracoccinic Acid B .

Bioactivity Spectrum

- Antitumor Activity: Kadsuracoccinic Acid B shows selective cytotoxicity, whereas Kadsuracoccinic Acid A targets embryonic cell division in Xenopus models, suggesting divergent mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。